Methyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2,2-dimethylpropanoate
Description
Methyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2,2-dimethylpropanoate is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative. The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions. The compound features a 2,2-dimethylpropanoate ester backbone, which introduces steric hindrance and may influence solubility, reactivity, and conformational stability compared to linear analogs.
Properties
Molecular Formula |
C21H23NO4 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
methyl 3-(9H-fluoren-9-ylmethoxycarbonylamino)-2,2-dimethylpropanoate |
InChI |
InChI=1S/C21H23NO4/c1-21(2,19(23)25-3)13-22-20(24)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18H,12-13H2,1-3H3,(H,22,24) |
InChI Key |
ZTWWOIUTZMTXIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations
Core Backbone Modifications
Analog: 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanoic acid () features a longer branched chain (pentanoate) with a single methyl group, offering less steric bulk than the dimethyl variant. Impact: Dimethyl branching in the target compound may enhance stability but reduce solubility in polar solvents compared to linear analogs .
Aromatic and Heterocyclic Substituents Analog: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid () substitutes the dimethyl group with an o-tolyl (2-methylphenyl) group. This aromatic moiety increases hydrophobicity and may enhance binding to aromatic residues in target proteins . Halogenated Analog: 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid () incorporates a fluorine atom, which can alter electronic properties and metabolic stability .
Functional Group Variations
Ester vs. Carboxylic Acid The target compound’s methyl ester group contrasts with carboxylic acid derivatives like 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(2-methylphenyl)methyl]propanoic acid (). Esters are typically more lipophilic and serve as prodrugs, whereas acids are directly reactive in coupling reactions .
Amino Acid Side Chains Indole-containing Analog: (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(1-methyl-1H-indol-3-yl)propanoic acid () includes an indole ring, mimicking tryptophan’s side chain. This modification is critical for targeting hydrophobic pockets in enzymes or receptors .
Physicochemical Properties
*Estimated based on structural analogs.
Key Observations:
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